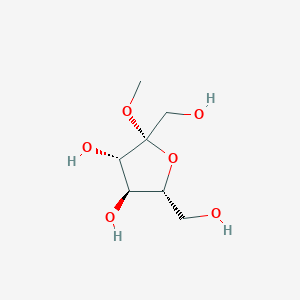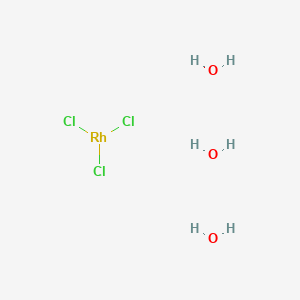
Rhodium(III) chloride trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Rhodium(III) chloride trihydrate is synthesized through the reaction of rhodium metal with chlorine, followed by hydration. The complexation reactions often involve rhodium(III) chloride as a starting material to produce various rhodium complexes, demonstrating its versatility as a chemical precursor.
Molecular Structure Analysis
Rhodium(III) chloride complexes exhibit diverse molecular structures, ranging from simple coordination compounds to more complex chelate systems. For instance, tris(guanidinium) hexachlororhodate(III) monohydrate showcases rhodium in an octahedral coordination environment, linked by hydrogen bonding and other non-covalent interactions, indicating the structural flexibility of rhodium(III) chloride derivatives (Frank & Reiss, 1996).
科学的研究の応用
Rhodium(III) chloride trihydrate is a compound with the formula RhCl3(H2O)n, where n varies from 0 to 3 . It’s a diamagnetic solid featuring octahedral Rh(III) centres . Depending on the value of n, the material is either a dense brown solid or a soluble reddish salt . The soluble trihydrated (n = 3) salt is widely used to prepare compounds used in homogeneous catalysis .
-
Catalyst for Conjugate Reduction of Cinnamaldehydes
-
Catalyst for Direct Conversion of Methane to Acetic Acid
-
Catalyst for Isomerization of Alkenes
-
Catalyst for Reduction of Aromatic Rings
-
Catalyst for Oxidation of Alkenes
-
Catalyst for Hydration of Acetylene
-
Catalyst for Hydrosilylation of α,β-Unsaturated Esters
-
Catalyst for Preparation of Acetic Acid
Safety And Hazards
Rhodium(III) chloride trihydrate is poisonous by ingestion, intraperitoneal, and intravenous routes . It is a potential carcinogen with experimental carcinogenic data . Mutation data has been reported . It is incompatible with pentacarbonyl iron + zinc . When heated to decomposition it emits toxic fumes of Cl- . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
将来の方向性
特性
IUPAC Name |
trichlororhodium;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.3H2O.Rh/h3*1H;3*1H2;/q;;;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLYVJBCMQFRCB-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.Cl[Rh](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H6O3Rh |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red deliquescent solid; [ICSC] Dark red odorless crystals; Soluble in water; [BASF MSDS] |
Source


|
| Record name | Rhodium chloride trihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21656 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Rhodium(III) chloride trihydrate | |
CAS RN |
13876-89-6 |
Source


|
| Record name | Triaquatrichlororhodium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13876-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

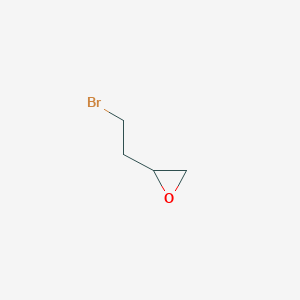

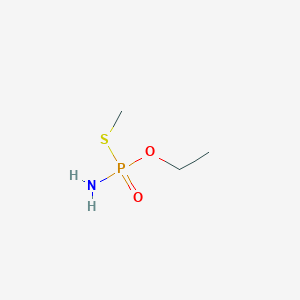
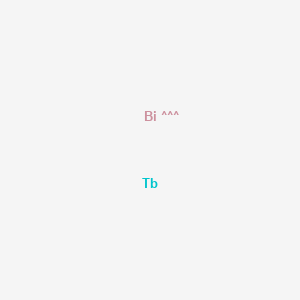
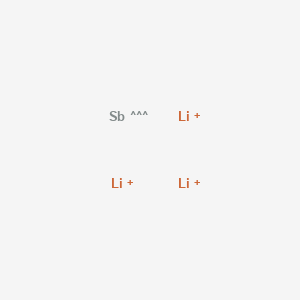
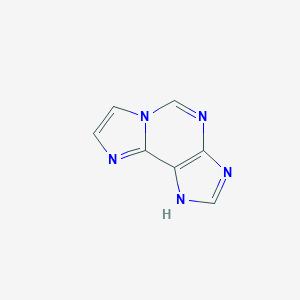
![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)

![Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1)](/img/structure/B80857.png)


